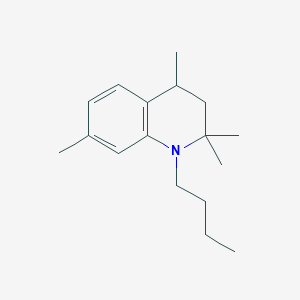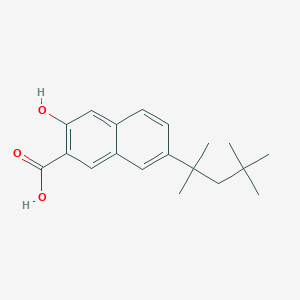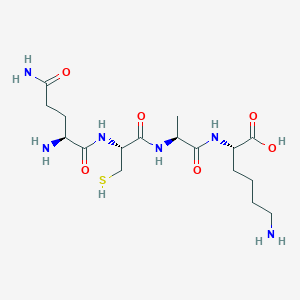
L-Glutaminyl-L-cysteinyl-L-alanyl-L-lysine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Glutaminyl-L-cysteinyl-L-alanyl-L-lysine is a tetrapeptide composed of four amino acids: L-glutamine, L-cysteine, L-alanine, and L-lysine. This compound is of interest due to its potential biological activities and applications in various fields, including biochemistry and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutaminyl-L-cysteinyl-L-alanyl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: The first amino acid, L-glutamine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid, L-cysteine, is coupled to the deprotected amine group using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Repetition: Steps 2 and 3 are repeated for L-alanine and L-lysine.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system, such as Escherichia coli, which then produces the peptide.
化学反应分析
Types of Reactions
L-Glutaminyl-L-cysteinyl-L-alanyl-L-lysine can undergo various chemical reactions, including:
Oxidation: The thiol group in L-cysteine can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Substitution: The amine and carboxyl groups can participate in substitution reactions to form amides and esters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize thiol groups.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol can reduce disulfide bonds.
Substitution: Carbodiimides like DIC and HOBt are commonly used for amide bond formation.
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Formation of modified peptides with new functional groups.
科学研究应用
L-Glutaminyl-L-cysteinyl-L-alanyl-L-lysine has several scientific research applications:
Biochemistry: Used as a model peptide to study protein folding and stability.
Medicine: Investigated for its potential antioxidant properties due to the presence of L-cysteine.
Chemistry: Utilized in the synthesis of peptide-based materials and as a building block for more complex molecules.
Industry: Employed in the development of peptide-based drugs and therapeutic agents.
作用机制
The mechanism of action of L-Glutaminyl-L-cysteinyl-L-alanyl-L-lysine involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The thiol group in L-cysteine can scavenge reactive oxygen species, protecting cells from oxidative damage.
Protein Interactions: The peptide can interact with other proteins, influencing their structure and function.
相似化合物的比较
Similar Compounds
L-Glutaminyl-L-cysteinyl-glycine (Glutathione): A tripeptide with similar antioxidant properties.
L-Alanyl-L-glutamine: A dipeptide used in nutritional supplements and medical applications.
属性
CAS 编号 |
210832-64-7 |
|---|---|
分子式 |
C17H32N6O6S |
分子量 |
448.5 g/mol |
IUPAC 名称 |
(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-3-sulfanylpropanoyl]amino]propanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C17H32N6O6S/c1-9(14(25)22-11(17(28)29)4-2-3-7-18)21-16(27)12(8-30)23-15(26)10(19)5-6-13(20)24/h9-12,30H,2-8,18-19H2,1H3,(H2,20,24)(H,21,27)(H,22,25)(H,23,26)(H,28,29)/t9-,10-,11-,12-/m0/s1 |
InChI 键 |
BAYOYDXUFHYYLD-BJDJZHNGSA-N |
手性 SMILES |
C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CCC(=O)N)N |
规范 SMILES |
CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CS)NC(=O)C(CCC(=O)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


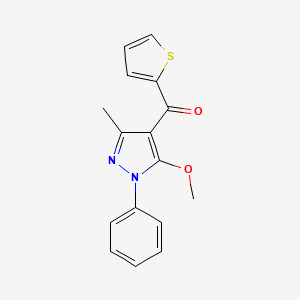

![2-[4-(Dodecyloxy)phenyl]-6-octylnaphthalene](/img/structure/B14252572.png)
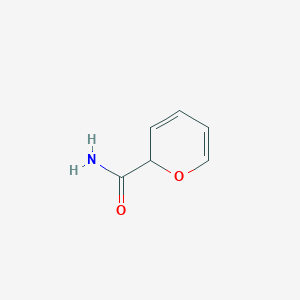
![3,7-Diazabicyclo[3.3.1]nonane, 3,7-bis[2-(4-nitrophenyl)ethyl]-](/img/structure/B14252580.png)
![1,3-Oxathiolane-2-thione, 5-[[(2-ethylhexyl)oxy]methyl]-](/img/structure/B14252585.png)
![11-amino-N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]undecanamide](/img/structure/B14252592.png)
![5H-Indolizino[8,7-b]indole-3-carboxaldehyde, 6,11-dihydro-](/img/structure/B14252598.png)
![(6-Fluoro-2,2,8-trimethyl-2H,4H-[1,3]dioxino[4,5-c]pyridin-5-yl)methanol](/img/structure/B14252604.png)
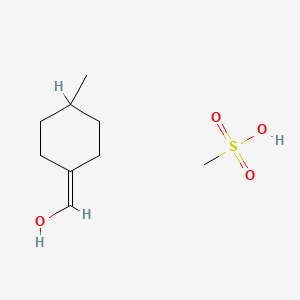
![2,4,6-Tris(4-{[4-(decyloxy)phenyl]ethynyl}phenyl)-1,3,5-triazine](/img/structure/B14252611.png)
![N,N'-Hexane-1,6-diylbis[N'-(3,5-dichloropyridin-4-yl)urea]](/img/structure/B14252612.png)
